4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

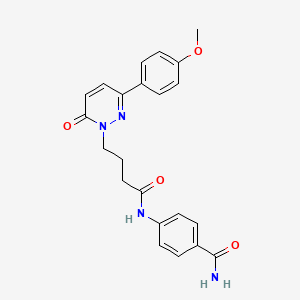

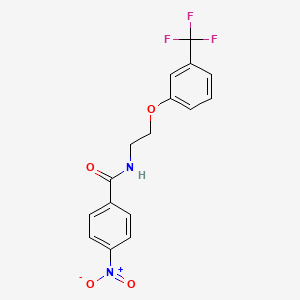

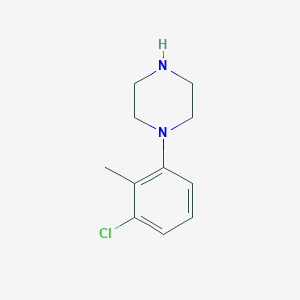

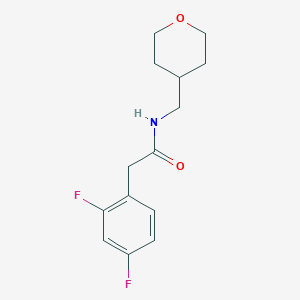

The compound “4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in many pharmaceuticals . The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to enhance the metabolic stability and lipophilicity of drug molecules .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, a nitro group (-NO2) attached to the benzene ring, and a trifluoromethyl group (-CF3) attached to the phenoxy group .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present. The nitro group is a strong electron-withdrawing group and could undergo reduction reactions. The trifluoromethyl group could potentially undergo various organofluorine reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity .Scientific Research Applications

Corrosion Inhibition

A study on the corrosion inhibition properties of N-Phenyl-benzamide derivatives, including compounds with nitro substituents, showed their efficacy in preventing acidic corrosion of mild steel. The presence of a nitro group was found to decrease inhibition efficiency, whereas methoxy substituents enhanced it. These compounds acted as cathodic type corrosion inhibitors and exhibited high adsorption values, indicating strong interaction with metal surfaces. This research suggests potential applications in developing protective coatings for metals (Mishra et al., 2018) Mishra et al., 2018.

Polymer Synthesis

Research into polymers has demonstrated the synthesis of poly(arylene ether amide)s containing CF3 groups via nucleophilic nitro displacement reactions. Compounds similar to 4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide served as monomers in this process, producing polymers with notable thermal resistance and solubility in common organic solvents. Such materials could find applications in advanced coatings, films, and high-performance plastics (Lee & Kim, 2002) Lee & Kim, 2002.

Environmental Chemistry

In environmental chemistry, studies on the nitration and hydroxylation of benzene under various conditions have provided insights into the transformation processes of nitro aromatic compounds in natural waters. Understanding these reactions is crucial for assessing the fate and transport of pollutants in the environment (Vione et al., 2004) Vione et al., 2004.

Drug Degradation and Stability

Investigations into the stability and degradation of nitrobenzyl chloride compounds under basic conditions have implications for pharmaceutical research. These studies help in understanding the stability profiles of drug candidates and in developing more stable therapeutic agents (Santos et al., 2013) Santos et al., 2013.

Mechanism of Action

Target of Action

Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities

Mode of Action

It’s known that the trifluoromethyl group in organic molecules can exhibit unique behaviors, leading to various applications in medicines . The nitro group might also play a role in the interaction with its targets .

Biochemical Pathways

The compound might be involved in the nitration of certain substrates . More research is needed to determine the exact biochemical pathways affected by this compound.

Pharmacokinetics

It’s known that the trifluoromethyl group can significantly affect pharmaceutical growth

Result of Action

The compound might have potential therapeutic effects due to the presence of the trifluoromethyl group . More research is needed to describe the specific molecular and cellular effects of this compound’s action.

Action Environment

It’s known that the compound is a solid at room temperature and is more soluble in organic solvents than in water . This suggests that the compound’s action, efficacy, and stability might be influenced by factors such as temperature and solvent type.

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2O4/c17-16(18,19)12-2-1-3-14(10-12)25-9-8-20-15(22)11-4-6-13(7-5-11)21(23)24/h1-7,10H,8-9H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSWDFGPGFUADC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B2865557.png)

![8-oxo-N-[2-(pyrrolidin-1-yl)ethyl]-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(9),5,10,15-tetraene-5-carboxamide](/img/structure/B2865572.png)

![5-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2865573.png)